4,5-diiodo-1-tritylimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

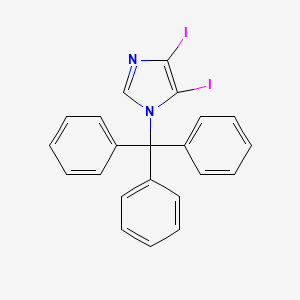

4,5-diiodo-1-tritylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and a triphenylmethyl group at the 1 position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of imidazole, 4,5-diiodo-1-triphenylmethyl- typically involves the iodination of a pre-formed imidazole ring. One common method is the reaction of 1-triphenylmethylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. The process may include the initial formation of the imidazole ring, followed by selective iodination and subsequent purification steps. Techniques such as crystallization, distillation, and chromatography are commonly employed to isolate and purify the final product.

化学反応の分析

Structural Context

The compound features a trityl group (triphenylmethyl) at position 1, with iodine atoms at positions 4 and 5 of the imidazole ring. The trityl substituent typically acts as a sterically bulky protecting group, stabilizing the ring and influencing reactivity.

Nucleophilic Aromatic Substitution (NAS)

-

Mechanism : Halogens (I, Br) on aromatic rings can undergo substitution with strong nucleophiles (e.g., CN⁻, NH₂⁻).

-

Comparison : In brominated 2-nitroimidazoles, substitution at position 5 was observed when reacting with C- or N-nucleophiles . For 4,5-diiodo derivatives, steric hindrance from the trityl group may favor substitution at position 5 over 4.

-

Example : Reaction with ammonia or primary amines could yield mono- or di-substituted products.

Lithiation and Organometallic Chemistry

-

Precedent : Lithiation of 4-bromo-1-tritylimidazoles followed by quenching with electrophiles (e.g., propyl nitrate) led to substitution at position 5 .

-

Hypothesis : Lithiation of 4,5-diiodo-1-tritylimidazole may generate reactive intermediates, enabling electrophilic trapping at position 5 (due to trityl stabilization).

Dimerization and Rearrangement

-

Observation : In related brominated imidazoles, dimerization occurred via coupling of 1-alkyl-4-bromo derivatives with nucleophiles .

-

Prediction : this compound may undergo similar dimerization under basic or nucleophilic conditions, forming biimidazole derivatives.

Cleavage of Trityl Group

-

Typical Behavior : Trityl groups are labile under acidic conditions (e.g., HBr, HCl), enabling deprotection.

-

Implication : Acidic cleavage of the trityl group could regenerate 4,5-diiodo-1H-imidazole, which may then undergo further reactions.

Comparative Reactivity of Halogens

| Substituent | Reactivity | Key Factors |

|---|---|---|

| Iodine (I) | High | Larger size, better leaving group |

| Bromine (Br) | Moderate | Smaller size, less polarizable |

For this compound, iodine’s superior leaving ability may make substitution reactions more favorable compared to brominated analogs .

Steric and Electronic Effects

-

Trityl Group :

-

Steric Bulk : May hinder approach of nucleophiles, directing substitution to less hindered positions (e.g., position 5).

-

Electronic Effects : Electron-donating phenyl rings could slightly deactivate the ring, reducing electrophilic aromatic substitution.

-

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 4,5-diiodo-1-tritylimidazole, exhibit significant antimicrobial properties. A study highlighted the potential of imidazole derivatives in modulating bacterial quorum sensing (QS), which is crucial for bacterial communication and virulence. Compounds with imidazole scaffolds were found to act as QS antagonists against Gram-negative bacteria such as Vibrio fischeri .

Anticancer Properties

Imidazole derivatives are also being investigated for their anticancer potential. For instance, compounds similar to this compound have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. These compounds can potentially enhance anti-tumor immunity by blocking IDO activity . The structure-activity relationship (SAR) studies suggest that modifications at the imidazole ring can significantly influence biological activity.

Synthetic Applications

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized in regioselective functionalization reactions due to its reactive iodine atoms. For example, it can undergo nucleophilic substitution reactions to introduce various functional groups at specific positions on the imidazole ring .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Functionalized imidazoles |

| Lithiation followed by reaction | Strong bases like n-BuLi | Diverse derivatives |

| Coupling with alkenes | EDCI-mediated coupling | Alkenylimidazole derivatives |

Materials Science Applications

Photonic Materials

The incorporation of imidazole derivatives into polymer matrices has been explored for developing photonic materials. The unique electronic properties of imidazoles allow for enhanced light absorption and emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound was tested against several pathogenic strains. The results indicated a notable reduction in bacterial growth at specific concentrations, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism Investigation

A recent investigation into the IDO inhibitory activity of imidazole derivatives included this compound. The study utilized cell line assays to evaluate the compound's effect on tumor growth and immune response modulation. The findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .

作用機序

The mechanism of action of imidazole, 4,5-diiodo-1-triphenylmethyl- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. In chemical applications, the compound’s reactivity is influenced by the electron-withdrawing effects of the iodine atoms and the steric hindrance provided by the triphenylmethyl group.

類似化合物との比較

Similar Compounds

Imidazole: The parent compound, which lacks the iodine and triphenylmethyl substituents.

4,5-Diiodoimidazole: Similar in structure but lacks the triphenylmethyl group.

1-Triphenylmethylimidazole: Similar in structure but lacks the iodine atoms.

Uniqueness

4,5-diiodo-1-tritylimidazole is unique due to the combination of iodine atoms and the triphenylmethyl group. This combination imparts distinct chemical and physical properties, such as increased molecular weight, enhanced reactivity, and potential biological activity. The presence of iodine atoms can also improve the compound’s solubility in organic solvents and its ability to participate in halogen bonding interactions.

特性

IUPAC Name |

4,5-diiodo-1-tritylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16I2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRLMYCRGYCUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16I2N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。